molecular formula C19H18N2O5 B12059315 (2S)-4-(15N)azanyl-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-oxobutanoic acid

(2S)-4-(15N)azanyl-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-oxobutanoic acid

Cat. No.: B12059315
M. Wt: 356.3 g/mol
InChI Key: YUGBZNJSGOBFOV-DXEDVVLISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-4-(15N)azanyl-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-oxobutanoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl group and a 15N-labeled azanyl group. The presence of these functional groups makes it an interesting subject for studies in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-(15N)azanyl-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-oxobutanoic acid typically involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. One common synthetic route involves the use of fluorenylmethoxycarbonyl chloride (Fmoc-Cl) to protect the amino group, followed by coupling with a suitable carboxylic acid derivative. The reaction conditions often require the use of organic solvents such as tetrahydrofuran (THF) and catalysts like triphenylphosphine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of protection, coupling, and deprotection efficiently, ensuring high yields and purity. The use of solid-phase synthesis techniques can also be advantageous in industrial settings, allowing for the rapid production of large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-(15N)azanyl-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorenylmethoxycarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2S)-4-(15N)azanyl-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-oxobutanoic acid is used as a building block for the synthesis of peptides and other complex molecules

Biology

In biological research, this compound can be used to study protein-ligand interactions and enzyme mechanisms. The 15N label provides a means to track the compound in biological systems using isotopic labeling techniques.

Medicine

In medicinal chemistry, this compound can be used to develop new drugs and therapeutic agents. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials and polymers. Its unique chemical properties allow for the creation of materials with specific characteristics, such as enhanced strength or conductivity.

Mechanism of Action

The mechanism of action of (2S)-4-(15N)azanyl-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The 15N-labeled azanyl group can form hydrogen bonds with target molecules, influencing their activity and function. The fluorenylmethoxycarbonyl group can also interact with hydrophobic regions of proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    (2S)-4-azanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid: Similar structure but without the 15N label.

    (2S)-4-(15N)azanyl-2-(tert-butoxycarbonyl(15N)amino)-4-oxobutanoic acid: Similar structure with a different protecting group.

Uniqueness

The uniqueness of (2S)-4-(15N)azanyl-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-oxobutanoic acid lies in its 15N labeling, which provides distinct advantages in isotopic labeling studies. This feature allows for precise tracking and analysis in various scientific applications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C19H18N2O5

Molecular Weight

356.3 g/mol

IUPAC Name

(2S)-4-(15N)azanyl-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-oxobutanoic acid

InChI

InChI=1S/C19H18N2O5/c20-17(22)9-16(18(23)24)21-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,20,22)(H,21,25)(H,23,24)/t16-/m0/s1/i20+1,21+1

InChI Key

YUGBZNJSGOBFOV-DXEDVVLISA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[15NH][C@@H](CC(=O)[15NH2])C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.